molecular formula C12H16F2N2 B15090991 5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine

5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine

Katalognummer: B15090991
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: OEDMZSZZLOXEMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with two fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of fluorine atoms. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine involves its interaction with specific molecular targets. The fluorine atoms in the pyrrolidine ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Difluoro-pyrrolidin-1-yl-methanone: Another compound with a similar pyrrolidine ring structure.

    2-Methyl-phenylamine: Shares the phenylamine core structure.

Uniqueness

5-(3,3-Difluoro-pyrrolidin-1-ylmethyl)-2-methyl-phenylamine is unique due to the specific substitution pattern of the fluorine atoms and the methyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H16F2N2

Molekulargewicht

226.27 g/mol

IUPAC-Name

5-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-methylaniline

InChI

InChI=1S/C12H16F2N2/c1-9-2-3-10(6-11(9)15)7-16-5-4-12(13,14)8-16/h2-3,6H,4-5,7-8,15H2,1H3

InChI-Schlüssel

OEDMZSZZLOXEMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CN2CCC(C2)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.